5,5'-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) 5,5'-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt)
Brand Name: Vulcanchem
CAS No.: 52333-30-9
VCID: VC19599776
InChI: InChI=1S/C47H38N6O14S4.2Na/c1-47(2,29-13-17-31(18-14-29)66-70(62,63)41-9-5-3-7-37(41)50-52-45-35(48)21-11-27-23-33(68(56,57)58)25-39(54)43(27)45)30-15-19-32(20-16-30)67-71(64,65)42-10-6-4-8-38(42)51-53-46-36(49)22-12-28-24-34(69(59,60)61)26-40(55)44(28)46;;/h3-26,54-55H,48-49H2,1-2H3,(H,56,57,58)(H,59,60,61);;/q;2*+1/p-2
SMILES:
Molecular Formula: C47H36N6Na2O14S4
Molecular Weight: 1083.1 g/mol

5,5'-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt)

CAS No.: 52333-30-9

Cat. No.: VC19599776

Molecular Formula: C47H36N6Na2O14S4

Molecular Weight: 1083.1 g/mol

* For research use only. Not for human or veterinary use.

5,5'-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) - 52333-30-9

Specification

CAS No. 52333-30-9
Molecular Formula C47H36N6Na2O14S4
Molecular Weight 1083.1 g/mol
IUPAC Name disodium;6-amino-5-[[2-[4-[2-[4-[2-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Standard InChI InChI=1S/C47H38N6O14S4.2Na/c1-47(2,29-13-17-31(18-14-29)66-70(62,63)41-9-5-3-7-37(41)50-52-45-35(48)21-11-27-23-33(68(56,57)58)25-39(54)43(27)45)30-15-19-32(20-16-30)67-71(64,65)42-10-6-4-8-38(42)51-53-46-36(49)22-12-28-24-34(69(59,60)61)26-40(55)44(28)46;;/h3-26,54-55H,48-49H2,1-2H3,(H,56,57,58)(H,59,60,61);;/q;2*+1/p-2
Standard InChI Key RZPXQVBZMHRBNY-UHFFFAOYSA-L
Canonical SMILES CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6N=NC7=C(C=CC8=CC(=CC(=C87)O)S(=O)(=O)[O-])N.[Na+].[Na+]

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name reflects its bis-azo chromophore core, flanked by sulfonate and hydroxyl groups. Its molecular formula, C₄₇H₃₆N₆Na₂O₁₄S₄, underscores the presence of sodium counterions balancing the sulfonate groups . The sodium salt form enhances solubility in aqueous media, a critical feature for industrial dye applications. Alternative identifiers include CAS No. 52333-30-9 and PubChem CID 135801435 .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₄₇H₃₆N₆Na₂O₁₄S₄
Molecular Weight1083.1 g/mol
CAS Number52333-30-9
PubChem CID135801435
SolubilityWater-soluble (sodium salt)

Structural Features and Stereochemistry

The molecule’s backbone consists of two naphthalene sulfonate units linked by a 1-methylethylidene (isopropylidene) bridge. Each naphthalene moiety is functionalized with amino and hydroxyl groups, while the azo (-N=N-) linkages connect phenyleneoxysulphonyl groups . Density functional theory (DFT) studies suggest that the sulfonate groups adopt a planar configuration, maximizing conjugation across the π-system and enhancing light absorption properties.

Synthesis and Reaction Mechanisms

Diazotization and Coupling Reactions

Synthesis typically begins with diazotization of aromatic amines (e.g., 4-aminobenzenesulfonic acid) using sodium nitrite (NaNO₂) in acidic media (HCl) at 0–5°C . The resulting diazonium salt undergoes coupling with hydroxyl-naphthalene derivatives under controlled pH (8–10) to form the azo linkages . A two-step mechanism ensures regiospecific bonding:

  • Electrophilic attack: The diazonium cation targets electron-rich positions on the naphthalene ring.

  • Tautomerization: The intermediate enol form stabilizes via resonance, yielding the final azo structure .

Table 2: Optimal Reaction Conditions

ParameterRange
Temperature0–5°C (diazotization)
pH8–10 (coupling)
SolventEthanol/water mixture
Reaction Time2–4 hours

Purification and Yield Optimization

Post-synthesis, crude product purification involves recrystallization from ethanol-water systems, achieving yields of 65–75%. High-performance liquid chromatography (HPLC) analyses reveal purity levels >98% when using gradient elution with acetonitrile/0.1% trifluoroacetic acid .

Industrial Applications and Performance

Textile Dyeing

The compound’s sulfonate groups facilitate strong interactions with cellulose fibers, achieving wash-fastness ratings of 4–5 (ISO 105-C06). Its λₘₐₓ at 520 nm (visible spectrum) produces vibrant red-orange hues, making it suitable for polycotton blends.

Cosmetic and Food Applications

Environmental and Toxicological Profile

Ecotoxicology

Aquatic toxicity studies report LC₅₀ values of 2.5 mg/L for Daphnia magna, classifying the compound as “toxic” under REACH Annex XIII criteria. Sulfonate groups enhance water solubility, increasing bioavailability and downstream ecological risks.

Human Health Considerations

In vitro assays indicate moderate cytotoxicity (IC₅₀ = 50 μM) in HepG2 cells, linked to reactive oxygen species (ROS) generation . Metabolization by gut microbiota may release carcinogenic aryl amines, warranting strict occupational exposure limits (<0.1 mg/m³) .

Regulatory Status and Compliance

Under the EU’s REACH regulation, the compound is registered as “active” (ECHA dossier: 233-357-8) . Manufacturers must provide extended safety data sheets (eSDS) detailing risk management measures for aquatic compartments .

Future Research Directions

Emerging studies focus on:

  • Green synthesis: Replacing NaNO₂ with enzymatic diazotization to reduce nitrosamine byproducts .

  • Biodegradation: Engineering Pseudomonas spp. to cleave azo bonds via azoreductase pathways .

  • Advanced materials: Incorporating the dye into organic photovoltaic cells, exploiting its broad absorption spectrum.

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